molecular formula C23H26N2 B5221007 1-(2,5-dimethylphenyl)-4-(1-naphthylmethyl)piperazine

1-(2,5-dimethylphenyl)-4-(1-naphthylmethyl)piperazine

Cat. No. B5221007
M. Wt: 330.5 g/mol
InChI Key: MVSZIDQWSGAVQV-UHFFFAOYSA-N
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Description

1-(2,5-dimethylphenyl)-4-(1-naphthylmethyl)piperazine, also known as DMNP, is a chemical compound that belongs to the piperazine family. It has been widely studied for its potential applications in scientific research, particularly in the fields of neuroscience and pharmacology.

Mechanism of Action

1-(2,5-dimethylphenyl)-4-(1-naphthylmethyl)piperazine acts as a serotonin receptor agonist, which means that it binds to and activates serotonin receptors in the brain. This leads to an increase in serotonin levels, which is thought to be responsible for its antidepressant and anxiolytic effects. 1-(2,5-dimethylphenyl)-4-(1-naphthylmethyl)piperazine also inhibits the reuptake of dopamine and norepinephrine, which further contributes to its antidepressant effects.
Biochemical and Physiological Effects:
1-(2,5-dimethylphenyl)-4-(1-naphthylmethyl)piperazine has been found to have a number of biochemical and physiological effects. It has been shown to increase serotonin levels in the brain, which is thought to be responsible for its antidepressant and anxiolytic effects. 1-(2,5-dimethylphenyl)-4-(1-naphthylmethyl)piperazine has also been found to inhibit the reuptake of dopamine and norepinephrine, which further contributes to its antidepressant effects. In addition, 1-(2,5-dimethylphenyl)-4-(1-naphthylmethyl)piperazine has been found to have antioxidant properties, which may be beneficial for the treatment of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

1-(2,5-dimethylphenyl)-4-(1-naphthylmethyl)piperazine has several advantages for use in lab experiments. It is relatively easy to synthesize and has been well-studied for its potential applications in scientific research. However, 1-(2,5-dimethylphenyl)-4-(1-naphthylmethyl)piperazine also has some limitations. It has low solubility in water, which can make it difficult to administer in experiments. In addition, its effects on the brain and body are not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for the study of 1-(2,5-dimethylphenyl)-4-(1-naphthylmethyl)piperazine. One potential direction is the development of new antidepressant and anxiolytic medications based on its mechanism of action. Another potential direction is the study of its effects on neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand its effects on the brain and body, as well as its potential applications in other areas of scientific research.

Synthesis Methods

1-(2,5-dimethylphenyl)-4-(1-naphthylmethyl)piperazine can be synthesized through a variety of methods, including the reaction of 2,5-dimethylphenylmagnesium bromide with 1-naphthaldehyde, followed by the addition of piperazine. Another method involves the reaction of 2,5-dimethylphenylhydrazine with 1-naphthylacetonitrile, followed by the reduction of the resulting imine with sodium borohydride.

Scientific Research Applications

1-(2,5-dimethylphenyl)-4-(1-naphthylmethyl)piperazine has been studied for its potential applications in scientific research, particularly in the fields of neuroscience and pharmacology. It has been found to have affinity for serotonin receptors, as well as dopamine and norepinephrine transporters. This makes it a potential candidate for the development of new antidepressant and anxiolytic medications.

properties

IUPAC Name

1-(2,5-dimethylphenyl)-4-(naphthalen-1-ylmethyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2/c1-18-10-11-19(2)23(16-18)25-14-12-24(13-15-25)17-21-8-5-7-20-6-3-4-9-22(20)21/h3-11,16H,12-15,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVSZIDQWSGAVQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2CCN(CC2)CC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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